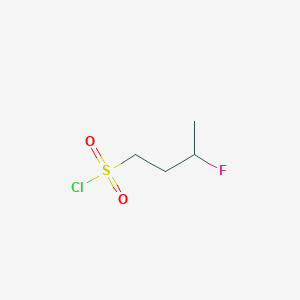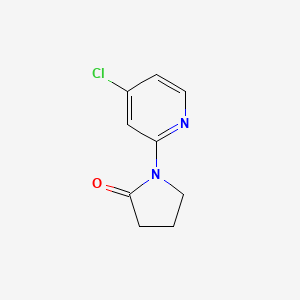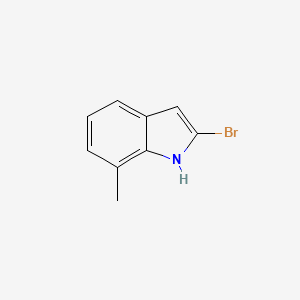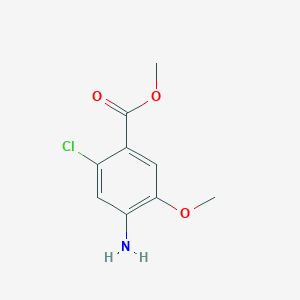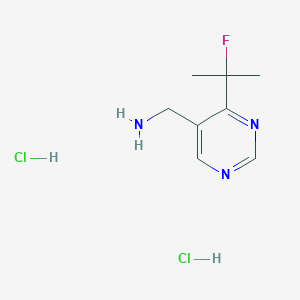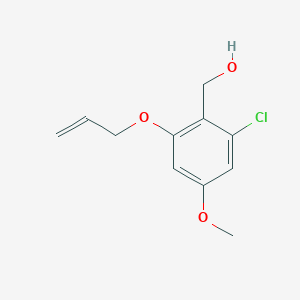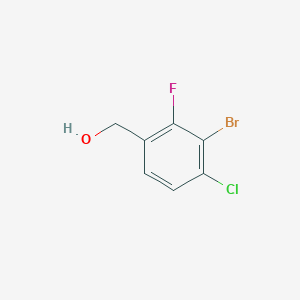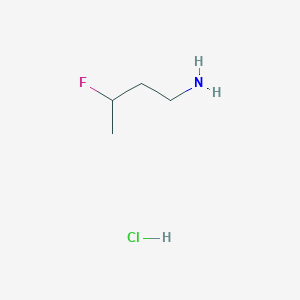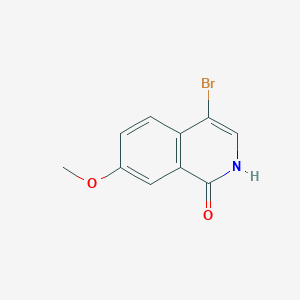
4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-Aminopropan-2-yl)oxy)-6-Methyl-2H-Pyran-2-one Hydrochloride (4-APOHCl) is a synthetic compound that has been studied for a variety of scientific applications. It is a derivative of pyranone, a naturally occurring chemical found in plants. 4-APOHCl is a white, odorless, crystalline solid that is soluble in water, ethanol, and methanol. It is used in a variety of laboratory experiments and is known for its unique properties.
科学的研究の応用
Green Synthesis Methods
A novel and environmentally friendly synthesis method for kojic acid derivatives, closely related to the chemical structure , demonstrates the application of green chemistry principles. This method emphasizes operational simplicity, mild reaction conditions, and high yields, showcasing a move towards more sustainable chemical synthesis processes (Yuling Li et al., 2013).
Antioxidant Activity Evaluation
The synthesis of novel compounds using a pyran derivative as a core structure and their subsequent evaluation for antioxidant activities highlights the potential biomedical applications of such molecules. One compound demonstrated excellent antioxidant activity at low concentrations, indicating the relevance of structural modifications in enhancing biological activity (L. Saher et al., 2018).
Antimicrobial and Anticoccidial Properties
Research on pyran derivatives also extends into antimicrobial and anticoccidial applications, where specific modifications to the pyran core have been shown to significantly increase activity against certain pathogens. This illustrates the compound's potential in developing new antimicrobial agents (M. Georgiadis, 1976).
Calcium Channel Antagonist Activity
The synthesis and evaluation of new compounds for calcium channel blocking activity, using a pyran derivative as the core structure, demonstrate the potential of these molecules in pharmaceutical applications, particularly in cardiovascular diseases. While some compounds showed moderate effects, one compound displayed comparable activity to the reference drug Nifedipine, indicating its potential as a calcium channel blocker (A. Shahrisa et al., 2011).
Novel Compounds from Endophytic Fungi
The isolation of new compounds from endophytic fungi, including pyran derivatives, underscores the importance of natural product research in discovering novel bioactive substances. These findings highlight the role of fungal metabolites in expanding the chemical diversity for drug discovery and other applications (Xuan Lu et al., 2009).
特性
IUPAC Name |
4-(1-aminopropan-2-yloxy)-6-methylpyran-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-6-3-8(4-9(11)13-6)12-7(2)5-10;/h3-4,7H,5,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNPXITFRFNQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC(C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
